Methyl-[2-(2-trifluoromethyl-phenyl)-ethyl]-amine
CAS No.:
Cat. No.: VC16475668
Molecular Formula: C10H12F3N
Molecular Weight: 203.20 g/mol
* For research use only. Not for human or veterinary use.
![Methyl-[2-(2-trifluoromethyl-phenyl)-ethyl]-amine -](/images/structure/VC16475668.png)
Specification
Molecular Formula | C10H12F3N |
---|---|
Molecular Weight | 203.20 g/mol |
IUPAC Name | N-methyl-2-[2-(trifluoromethyl)phenyl]ethanamine |
Standard InChI | InChI=1S/C10H12F3N/c1-14-7-6-8-4-2-3-5-9(8)10(11,12)13/h2-5,14H,6-7H2,1H3 |
Standard InChI Key | VOGNEAQSRHVRKK-UHFFFAOYSA-N |
Canonical SMILES | CNCCC1=CC=CC=C1C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Methyl-[2-(2-trifluoromethyl-phenyl)-ethyl]-amine (IUPAC name: N-methyl-2-[2-(trifluoromethyl)phenyl]ethanamine) is a secondary amine with the molecular formula C₁₀H₁₂F₃N and a molecular weight of 203.20 g/mol. The compound’s structure features a phenyl ring substituted with a trifluoromethyl (-CF₃) group at the ortho position (carbon 2), connected via an ethyl chain to a methylated amine group. Key identifiers include the CAS number 1187928-93-3 and the SMILES notation CNCCC1=CC=CC=C1C(F)(F)F.
The trifluoromethyl group significantly influences the compound’s electronic and steric properties. The strong electron-withdrawing effect of -CF₃ alters the aromatic ring’s electron density, potentially affecting reactivity in substitution reactions. Additionally, the group’s hydrophobicity enhances the molecule’s lipophilicity, a trait advantageous in drug design for improving membrane permeability .
Synthesis and Synthetic Pathways
Primary Synthesis Route
The most plausible synthesis involves the reaction of 2-(2-trifluoromethylphenyl)ethyl chloride with methylamine under basic conditions. This nucleophilic substitution typically employs solvents like dichloromethane or toluene and bases such as sodium hydroxide or potassium carbonate to neutralize hydrochloric acid byproducts. The reaction proceeds as follows:
Yield optimization requires careful control of stoichiometry and temperature, though specific data for this reaction remain unpublished.
Alternative Precursors
Physicochemical Properties
Limited experimental data are available, but inferences can be drawn from structural analogs:
The trifluoromethyl group reduces solubility in aqueous media but improves compatibility with lipid bilayers, a critical factor in pharmacokinetics .
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